N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety with a chromenyl acetamide group, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the indene and chromenyl intermediates, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dihydro or fully reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the indene or chromenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: shares structural similarities with other indene and chromenyl derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combined indene and chromenyl structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of This compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H27NO6 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H27NO6/c1-13-14(2)25(28)32-24-15(3)20(9-7-17(13)24)31-12-23(27)26-19-8-6-16-10-21(29-4)22(30-5)11-18(16)19/h7,9-11,19H,6,8,12H2,1-5H3,(H,26,27) |
InChI Key |
GZYZYDBVADMVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3CCC4=CC(=C(C=C34)OC)OC)C |
Origin of Product |
United States |
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